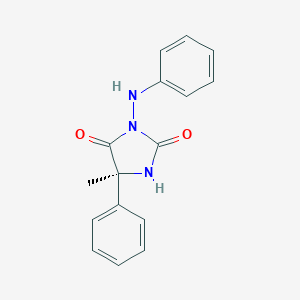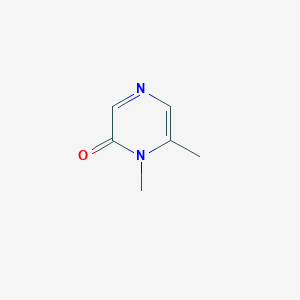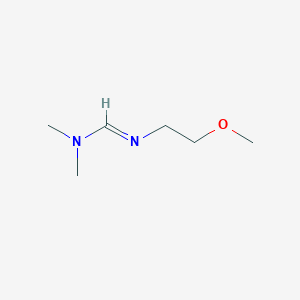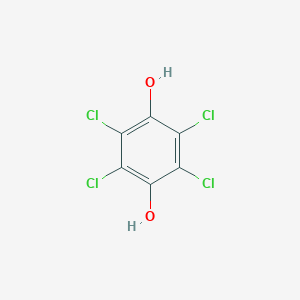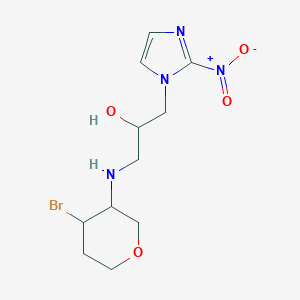
(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism Of Action
The mechanism of action of (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol involves the inhibition of DNA synthesis and cell division. The compound targets the DNA of cancer cells and induces apoptosis. It also inhibits the production of inflammatory cytokines, thereby reducing inflammation.
Biochemical And Physiological Effects
Studies have shown that (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol has both biochemical and physiological effects. Biochemically, it inhibits DNA synthesis and cell division, which leads to the cytotoxic effects on cancer cells. Physiologically, it reduces inflammation and has anti-microbial effects.
Advantages And Limitations For Lab Experiments
One of the advantages of (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol is its potential as an anti-cancer agent. Its cytotoxic effects on cancer cells make it a promising candidate for the development of new cancer treatments. However, one of the limitations is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol. One direction is to further investigate its potential as an anti-cancer agent and develop new cancer treatments based on this compound. Another direction is to study its anti-inflammatory and anti-microbial effects and develop new treatments for inflammatory and infectious diseases. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol is a chemical compound with potential applications in the field of medicine. Its cytotoxic effects on cancer cells, anti-inflammatory and anti-microbial effects make it a promising candidate for the development of new treatments for cancer, inflammatory and infectious diseases. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety and efficacy in humans.
Synthesis Methods
The synthesis of (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol involves the reaction of 2-nitro-1H-imidazole-1-ethanol with 4-bromotetrahydro-2H-pyran-3-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol has been studied in various scientific research applications. One of the most promising applications is its potential as an anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells and can induce apoptosis. It has also been studied for its potential as an anti-inflammatory and anti-microbial agent.
properties
IUPAC Name |
1-[(4-bromooxan-3-yl)amino]-3-(2-nitroimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O4/c12-9-1-4-20-7-10(9)14-5-8(17)6-15-3-2-13-11(15)16(18)19/h2-3,8-10,14,17H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKORDMXMGXPXFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1Br)NCC(CN2C=CN=C2[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol | |
CAS RN |
134419-55-9 |
Source


|
| Record name | (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134419559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

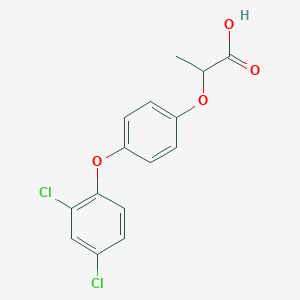
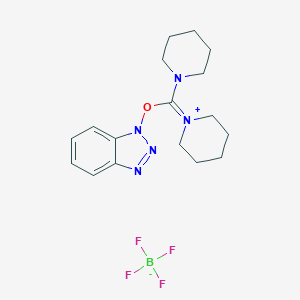
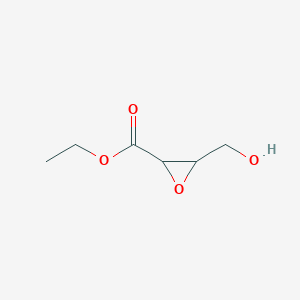

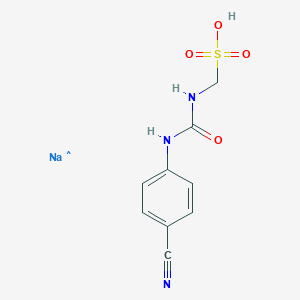
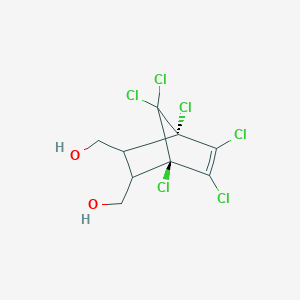


![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
